molecular formula C20H21N3O4S2 B3304986 N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922074-93-9

N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B3304986
CAS No.: 922074-93-9
M. Wt: 431.5 g/mol
InChI Key: CEWQMZKIXDATPK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic sulfonamide derivative offered for early-stage research and development. This compound features a molecular architecture combining acetamide, thiazole, and sulfonamide pharmacophores, which are of significant interest in medicinal chemistry . Sulfonamides are a well-known class of compounds that often serve as key scaffolds in the discovery of new therapeutic agents, with documented research into their potential as antimicrobial, antioxidant, and anticancer agents . The presence of the 4-methoxyphenylsulfonamido group is a notable structural feature, as sulfonamide groups can influence a molecule's conformation, pKa, and membrane permeability . Similarly, the thiazole ring is a common heterocycle in bioactive molecules. Researchers may explore this compound as a building block or precursor in synthetic chemistry or as a candidate for screening in various biological assays. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-5-4-6-18(14(13)2)22-19(24)11-15-12-28-20(21-15)23-29(25,26)17-9-7-16(27-3)8-10-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWQMZKIXDATPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound characterized by its complex molecular structure, which includes a thiazole ring, a sulfonamide group, and various aromatic substituents. This unique architecture suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activities.

Chemical Structure

The compound can be represented structurally as follows:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the key biological activities associated with this compound and related compounds.

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially through inhibition of bacterial enzymes.
Anticancer Shows potential in inhibiting cancer cell proliferation; specific studies on cell lines are needed.
Enzyme Inhibition The sulfonamide group may interact with carbonic anhydrase and other enzymes, influencing physiological processes.
Anti-inflammatory Potential to reduce inflammation through modulation of inflammatory pathways.
  • Enzyme Interaction : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to various physiological effects, including diuretic and anti-hypertensive outcomes.
  • Cell Proliferation Inhibition : Preliminary studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress levels, which could contribute to their anticancer properties.

Study 1: Anticancer Activity

A study conducted on the effects of similar thiazole derivatives demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that the compound's structure plays a critical role in its efficacy:

  • Cytotoxicity Assay Results :
    • MCF-7: GI50 = 3.18 ± 0.11 µM
    • HeLa: GI50 = 8.12 ± 0.43 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Study 2: Antimicrobial Properties

In vitro studies have shown that related sulfonamide compounds possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve competitive inhibition of essential bacterial enzymes, leading to growth suppression.

Comparison with Similar Compounds

Thiazole-Containing Acetamides

Compound Name Key Structural Features Biological/Physical Data Reference
N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide Thiazol-4-yl acetamide with 4-methoxyphenylsulfonamido and 2,3-dimethylphenyl groups Hypothetical: Expected IR ν(C=O) ~1680 cm⁻¹, ν(NH) ~3300 cm⁻¹; NMR δ ~2.2 ppm (CH3)
Compound 17d () Thiazol-4-yl acetamide with bicyclo[2.2.1]heptane and dihydrobenzo[b][1,4]dioxine Yield: 79%; ¹H-NMR δ 11.83 (s, NH), 7.32 (m, aromatic H), 4.31 (m, OCH2)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazol-2-yl acetamide with 3,4-dichlorophenyl group M.P.: 459–461 K; IR ν(C=O) ~1682 cm⁻¹; Crystal dihedral angle: 61.8° (thiazole vs. aryl)

Analysis :

  • The position of sulfonamido substitution on the thiazole ring (4-position in the target vs. 2-position in ) alters electronic distribution and steric accessibility.
  • The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing chloro substituents in , which may affect binding affinity in enzymatic targets .

Sulfonamide-Containing Derivatives

Compound Name Key Structural Features Spectral Data Reference
Hydrazinecarbothioamides [4–6] () Sulfonamide-linked triazole-thiones IR ν(C=S) 1243–1258 cm⁻¹; ν(C=O) 1663–1682 cm⁻¹; ν(NH) 3150–3319 cm⁻¹
Compound 12 () Benzamide with 2,3-dimethylphenyl and sulfamoylphenyl M.P.: 202–210°C; Rf = 0.82; IR ν(NH) 3278–3414 cm⁻¹

Analysis :

  • Methoxy vs. Halogen Substituents : The 4-methoxy group in the target may improve solubility relative to halogenated analogs (e.g., ’s dichlorophenyl), which are more lipophilic .

Crystallographic and Conformational Comparisons

Compound Name Dihedral Angles (°) Hydrogen Bonding Motifs Reference
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () 80.70 (amide vs. dichlorophenyl), 64.82 (amide vs. pyrazole) R₂²(10) dimers via N–H⋯O bonds
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 61.8 (thiazole vs. dichlorophenyl) R₂²(8) dimers via N–H⋯N bonds

Analysis :

  • The target compound’s amide group is expected to exhibit similar rotational flexibility, with dihedral angles influenced by the 2,3-dimethylphenyl group’s steric bulk.
  • Hydrogen bonding motifs (e.g., R₂²(8) vs. R₂²(10)) in analogs suggest that the target may form distinct dimeric structures, impacting solubility and crystal packing .

Q & A

Q. Critical factors :

  • Temperature control during sulfonylation to prevent decomposition.
  • Stoichiometric excess (1.2 equiv.) of sulfonyl chloride to ensure complete substitution.
  • Use of anhydrous solvents to avoid hydrolysis side reactions.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms thiazole protons (δ 7.2–7.5 ppm, doublet) and sulfonamide NH (δ 10.5–11.5 ppm) .
    • ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 455.12 [M+H]⁺) .
  • X-ray Crystallography : SHELXL refines crystal structures, revealing intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) critical for packing .

Advanced: How can researchers optimize synthesis yield when encountering low reactivity in the sulfonylation step?

Answer:

  • Catalyst screening : Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the thiazole amine .
  • Solvent optimization : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates .
  • Temperature modulation : Conduct reactions at −10°C to stabilize reactive intermediates .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .

Advanced: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?

Answer:

  • Standardize assays : Use consistent enzyme isoforms (e.g., human vs. bacterial urease) and buffer conditions (pH 7.4, 25 mM Tris-HCl) .
  • Validate target engagement : Surface plasmon resonance (SPR) confirms direct binding (KD < 1 µM preferred) .
  • SAR analysis : Compare derivatives (e.g., 4-chloro vs. 4-methoxy substituents) to identify structure-activity trends .
  • Molecular dynamics : Simulate ligand-enzyme interactions (50 ns trajectories) to assess binding stability .

Advanced: What computational strategies elucidate this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., urease; docking score ≤ −8.0 kcal/mol) .
  • Pharmacophore modeling : Map essential features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .
  • ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability: −2.1 logBB) .

Basic: Which functional groups are critical for bioactivity, and how are they modified in derivatives?

Answer:

  • Key groups :
    • Thiazole ring (electron-deficient for π-π stacking).
    • Sulfonamide (H-bond donor for enzyme inhibition) .
    • 4-Methoxyphenyl (enhances lipophilicity; logP +0.5) .
  • Derivative design :
    • Replace methoxy with trifluoromethyl to improve metabolic stability .
    • Introduce methyl groups on the thiazole to sterically block off-target interactions .

Advanced: How to address discrepancies in enzyme inhibition kinetics (e.g., non-competitive vs. uncompetitive inhibition)?

Answer:

  • Kinetic assays : Perform Lineweaver-Burk plots at varying substrate concentrations (0.1–10× Km) to determine inhibition type .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n ≈ 1.0) and enthalpy (ΔH < −10 kcal/mol) to confirm mechanism .
  • Mutagenesis studies : Engineer enzyme active-site residues (e.g., Ala substitution) to test binding dependencies .

Basic: What stability considerations apply during storage and handling?

Answer:

  • Storage : −20°C under argon to prevent hydrolysis of the acetamide group .
  • Light sensitivity : Protect from UV exposure (use amber vials) due to thiazole ring photosensitivity .
  • Solubility : Prepare stock solutions in DMSO (50 mM) for biological assays; avoid aqueous buffers with pH > 8 .

Advanced: How to design derivatives for enhanced selectivity against off-target kinases?

Answer:

  • Structural analogs :
    • Replace 2,3-dimethylphenyl with 3-chloro-4-fluorophenyl to exploit hydrophobic pockets .
    • Introduce a pyridinyl substituent to engage in charge-assisted H-bonds .
  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Advanced: What crystallographic methods resolve hydrogen-bonding networks in this compound?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond geometry (∠N–H···O > 150°) .
  • Visualization : Mercury software generates packing diagrams, highlighting R₂²(10) dimer motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

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